4-(acetylamino)-5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-(acetylamino)-5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps. One common method starts with the transformation of itaconic acid into intermediate compounds, followed by amidation reactions with various amines . The reaction conditions typically involve the use of solvents like toluene and catalysts such as potassium phosphate monohydrate .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzamide ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways in pathogens. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives, such as 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C22H20ClN5O4S |
---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H20ClN5O4S/c1-12(29)24-17-10-18(32-2)15(9-16(17)23)20(31)25-22-27-26-21(33-22)13-8-19(30)28(11-13)14-6-4-3-5-7-14/h3-7,9-10,13H,8,11H2,1-2H3,(H,24,29)(H,25,27,31) |
InChI Key |
AZAKDBKSCOEDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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